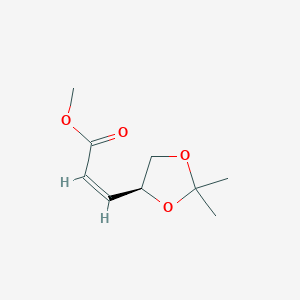

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate

Description

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate (CAS 81703-94-8) is a chiral ester featuring a 1,3-dioxolane ring fused to a propenoate moiety. The 1,3-dioxolane ring acts as a protecting group for diols, enhancing the compound’s stability under specific reaction conditions .

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

methyl (Z)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate |

InChI |

InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3/b5-4-/t7-/m0/s1 |

InChI Key |

VXZZSPHSNBVYHV-MJSGSUOKSA-N |

Isomeric SMILES |

CC1(OC[C@@H](O1)/C=C\C(=O)OC)C |

Canonical SMILES |

CC1(OCC(O1)C=CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

From Erythritol Route

This pathway utilizes erythritol as the starting material, which provides the necessary stereogenic center:

- Protection of erythritol with 2,2-dimethoxypropane in the presence of an acid catalyst forms the corresponding acetonide

- Selective cleavage of the protected erythritol using sodium periodate generates the key intermediate (S)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde

- This aldehyde serves as the crucial precursor for subsequent olefination reactions

From D-isoascorbic Acid Route

An alternative approach employs D-isoascorbic acid (9) as the starting material:

- Conversion of D-isoascorbic acid to a lactone intermediate (10) through established procedures

- Reduction of the lactone with lithium aluminum hydride (LiAlH4) produces diol (11)

- Further transformations including oxidative cleavage yield the desired aldehyde precursor

This alternative approach offers the advantage of avoiding difficult chromatographic purification steps that are often necessary in the erythritol-based route. The ready availability of D-isoascorbic acid from simple sugars also makes this route economically attractive.

Wittig and Horner-Wadsworth-Emmons Approaches

The formation of the unsaturated ester moiety with controlled stereochemistry represents the key challenge in synthesizing the target compound.

Classical Wittig Reaction

Michael Addition Approach

A Michael addition approach offers an alternative route with potentially better cis-selectivity. Research suggests this approach can produce the desired stereochemistry in related compounds:

Reaction Methodology

A documented procedure for related compounds involves:

- Treatment of the appropriate substrate (50 mg, 0.18 mmol) in ethanol (1 mL) with water (200 μL) and triethylamine (200 μL)

- Stirring for 6 days at room temperature

- Quenching with saturated ammonium chloride solution (10 mL) and extracting with diethyl ether (3 × 10 mL)

- Washing the combined organic layers with brine (10 mL), drying, and concentrating

- Purification by column chromatography using petroleum ether:diethyl ether gradients (6:4 to pure diethyl ether with 1% ethanol)

Stereoselectivity Control

This approach yields diastereomeric mixtures with the cis isomer predominating. Studies on related compounds show:

- Using KOH as base: 79% yield with complete transesterification to methyl ester

- Using Et3N as base: 88% yield with partial transesterification (Me/Et ratio of 66:34)

- Alternative conditions (Et3N/H2O/EtOH 1:1:5): 62% yield with no transesterification but slower conversion

- Final product stereoselectivity: 74:26 cis:trans ratio determined by GC-MS

This approach shows promise because it naturally favors the desired cis configuration, though optimization would be required to improve both yield and stereoselectivity for the specific target compound.

Stereoselective Reduction of Alkynes

Another viable approach involves stereoselective partial reduction of the corresponding alkyne precursor.

Synthetic Pathway

This approach typically involves:

- Synthesis of methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propynoate from the protected glyceraldehyde

- Stereoselective partial reduction of the alkyne to the cis-alkene

- Purification to obtain the target compound

Reduction Catalysts and Conditions

Several catalyst systems can be employed for the stereoselective reduction:

| Catalyst System | Typical cis-Selectivity | Reaction Conditions |

|---|---|---|

| Lindlar's catalyst (Pd/CaCO3/PbO) | >95% | H2 (1 atm), quinoline, hexane, 25°C |

| P-2 Nickel boride | 80-95% | H2 (1-5 atm), ethanol, 25°C |

| Copper-modified zinc | >90% | Methanol, reflux |

| Sodium naphthalenide | 85-95% | THF, -78°C |

The Lindlar catalyst system is particularly effective for achieving high cis-selectivity in the partial reduction of alkynes to alkenes, though careful control of reaction conditions is essential to prevent over-reduction.

Isomerization Approaches

In some cases, an efficient route may involve synthesizing the more accessible trans isomer, followed by isomerization to the desired cis configuration.

Photochemical Isomerization

UV irradiation can induce trans-to-cis isomerization of the double bond:

- Preparation of methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate using standard methods

- Irradiation with UV light (typically 254-365 nm wavelength) in an appropriate solvent (acetone, benzene)

- Monitoring by analytical methods to determine the photostationary state

- Separation of the cis isomer by chromatographic methods

Chemical Isomerization

Chemical agents can also facilitate the isomerization:

- Iodine-catalyzed isomerization in the presence of light

- Thiol-mediated isomerization under basic conditions

- Metal-catalyzed isomerization using rhodium or ruthenium complexes

These approaches typically achieve equilibrium mixtures rather than complete conversion, necessitating subsequent separation of isomers.

Purification and Analytical Methods

Chromatographic Purification

Column chromatography represents the primary method for purifying the target compound:

Characterization Techniques

Several analytical methods are essential for confirming the identity, purity, and stereochemistry of the synthesized compound:

- GC-MS analysis: Critical for determining the cis:trans ratio and monitoring reaction progress

- NMR spectroscopy: 1H and 13C NMR provide definitive structural confirmation, with coupling constants in the 1H NMR spectrum revealing stereochemistry of the alkene

- Optical rotation: Comparison with the reported value ([α]20/D +118°, c = 18 in chloroform)

- Infrared spectroscopy: Confirmation of key functional groups (ester carbonyl, alkene)

- High-resolution mass spectrometry: Verification of molecular formula

Table 3 summarizes key spectroscopic features useful for confirming the cis configuration:

| Analytical Method | Key Diagnostic Features for cis Configuration |

|---|---|

| 1H NMR | Vinylic coupling constants: typically 6-12 Hz for cis vs. 14-18 Hz for trans |

| NOE spectroscopy | Enhanced NOE correlation between vinylic proton and dioxolane ring proton |

| 13C NMR | Characteristic chemical shifts for cis alkene carbons |

| IR spectroscopy | Distinctive out-of-plane bending vibrations |

Applications in Complex Molecule Synthesis

This compound serves as a versatile building block in various synthetic applications:

- Precursor for polyoxygenated heterocycles including furanones and related structures

- Intermediate in the synthesis of styryllactones such as (+)-goniofufurone and diastereomers

- Building block for (5S)-(5-O-tert-Butyldimethylsiloxymethyl)furan-2(5H)-one synthesis

- Potential precursor for bioactive compounds containing the 2,2-dimethyl-1,3-dioxolane motif

The cis configuration of the double bond enables specific stereoselective transformations that would be challenging or impossible with the trans isomer, particularly in cycloaddition reactions and cyclization processes.

Comparative Analysis and Optimization Strategies

Each synthetic approach offers distinct advantages and challenges, summarized in Table 4:

Optimization strategies for increasing yield and stereoselectivity include:

For Wittig/HWE approaches:

- Fine-tuning the phosphorane/phosphonate structure

- Optimizing reaction temperature and solvent polarity

- Exploring alternative bases and additives

For Michael addition:

- Catalyst screening for accelerated reaction rates

- Investigation of alternative solvent systems

- Development of asymmetric catalytic variants

For alkyne reduction:

- Precise catalyst poisoning protocols

- Reaction monitoring to prevent over-reduction

- Exploration of novel selective reducing agents

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate involves its interaction with molecular targets through its functional groups. The dioxolane ring and propenoate group can participate in various chemical reactions, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Trans Isomer

The trans isomer, Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate (CAS 347965), differs solely in the geometry of the propenoate double bond. This stereochemical variation impacts physicochemical properties such as dipole moments and crystallization behavior. For example:

- Trans isomer: The trans arrangement may enhance solubility in nonpolar solvents due to reduced steric hindrance .

Ethyl Ester Analog

Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate replaces the methyl ester with an ethyl group. This modification increases the compound’s lipophilicity (logP), which could influence its bioavailability or utility in lipid-based formulations. Comparative

| Property | Methyl Ester (CAS 81703-94-8) | Ethyl Ester (Ref: 3D-RDA94085) | |

|---|---|---|---|

| Molecular Formula | C₉H₁₄O₄ | C₁₀H₁₆O₄ | |

| Ester Group | Methyl | Ethyl | |

| Potential Application | Asymmetric synthesis | Lipophilic drug delivery |

Hydroxyphenyl-Substituted 1,3-Dioxolane Derivatives

Compounds like Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, m.p. 94–95°C) and its analogs from share the 1,3-dioxolane core but incorporate hydroxyphenyl and dicarboxylate groups. Key differences include:

- Bioactivity : Compound 7 demonstrated broad-spectrum antimicrobial activity (MIC = 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans), suggesting that aryl substituents enhance biological interactions.

- Stereochemical Complexity : The (4R,5R) configuration in Compound 7 underscores the role of chirality in modulating activity, paralleling the (S)-(+) configuration in the target compound .

Silyl- and Chroman-Modified Analogs

Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate (Compound 1.5c, ) introduces a silyl group and chroman ring, diverging significantly in structure. However, both compounds utilize ester moieties for reactivity. The use of FeCl3/2,6-Lutidine in its synthesis highlights alternative catalytic strategies compared to typical dioxolane ester preparations .

Biological Activity

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate, also known by its CAS number 81703-94-8, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H14O4

- Molecular Weight : 186.21 g/mol

- PubChem CID : 10012651

The biological activity of this compound is primarily attributed to its interactions with various biological systems:

- Antioxidant Activity : In vitro studies have shown that compounds related to this structure exhibit significant antioxidant properties. These effects are measured through assays that evaluate the scavenging of free radicals and the modulation of oxidative stress markers .

- Anti-inflammatory Effects : Research indicates that this compound may influence inflammatory pathways. It has been shown to reduce edema in animal models, suggesting a potential role in treating inflammatory conditions .

- Nociceptive Modulation : The compound's ability to modulate pain responses has been documented. It affects serotonergic and glutamatergic systems, which are crucial in pain perception and response .

Study 1: Antioxidant and Anti-inflammatory Properties

A study published in the Journal of Pharmacology reported that this compound demonstrated significant antioxidant activity. The compound was tested on male Swiss mice pretreated with various doses (1, 10, and 50 mg/kg) before inducing inflammation through croton oil application. Results indicated a marked reduction in myeloperoxidase activity and ear edema formation compared to control groups .

Study 2: Pain Modulation

Another investigation focused on the antinociceptive effects of this compound in models of acute pain induced by acetic acid and glutamate. The compound effectively reduced nociception, suggesting a potential therapeutic application in pain management through its action on serotonin receptors .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are effective for introducing the 2,2-dimethyl-1,3-dioxolane moiety into propenoate derivatives?

The 2,2-dimethyl-1,3-dioxolane group is typically introduced via acetal or ketal protection of diols or carbonyl groups. For example, (S)-glyceraldehyde derivatives can be protected using 2,2-dimethoxypropane under acidic conditions to form the dioxolane ring . Subsequent esterification with cis-2-propenoic acid methyl ester can be achieved via Mitsunobu coupling or Steglich esterification, ensuring retention of stereochemistry. Reaction monitoring using TLC and HPLC (e.g., YMC-Actus Triart C18 columns with MeCN/water gradients) is critical to confirm intermediate purity .

Advanced: How can stereochemical integrity be maintained during the synthesis of the (S)-configured dioxolane fragment?

Chiral pool synthesis using enantiopure starting materials (e.g., (S)-glyceraldehyde acetonide) is a robust approach. Asymmetric catalysis, such as Sharpless epoxidation or enzymatic resolution, may also be employed. For example, lipase-mediated kinetic resolution of racemic diols can yield >99% enantiomeric excess (ee) . X-ray crystallography (using SHELX programs ) or chiral HPLC (with columns like Chiralpak IA/IB) should validate stereochemistry post-synthesis.

Basic: What analytical techniques are optimal for characterizing the cis-2-propenoate geometry?

1H NMR coupling constants (J = 10–12 Hz for cis; 15–18 Hz for trans) and NOESY correlations between the dioxolane methine and propenoate protons confirm the cis configuration. LCMS (e.g., m/z 269 [M+H]+ ) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) further validate structural integrity. HPLC retention times under SMD-TFA05 conditions (e.g., 0.77–1.40 minutes ) provide reproducibility benchmarks.

Advanced: How does the dioxolane ring influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

The electron-withdrawing ester group activates the propenoate for cycloaddition, while the dioxolane ring sterically shields the β-carbon, directing regioselectivity. Computational modeling (DFT at the B3LYP/6-31G* level) predicts preferential attack at the α-position. Experimental validation via kinetic studies (e.g., monitoring reaction progress with in situ FTIR) is recommended .

Basic: What purification methods are effective for isolating this compound from byproducts like trans-isomers or hydrolyzed dioxolanes?

Flash chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes trans-isomers. Acid-sensitive dioxolane byproducts (e.g., hydrolyzed diols) are eliminated via pH-controlled washes (6N HCl followed by neutralization with NaOH ). Final purification via preparative HPLC (MeCN/water with 0.1% formic acid) ensures >95% purity .

Advanced: What role does this compound play in synthesizing spirolactams or diazaspiro scaffolds?

The propenoate moiety serves as a dienophile in [4+2] cycloadditions to form spirocyclic intermediates. For instance, in , analogous dioxolane-propenoates are coupled with diazaspiro cores under Cs2CO3 catalysis at 75°C to yield bioactive molecules . Kinetic studies (e.g., variable-temperature NMR) can optimize reaction rates for spiroannulation.

Basic: How stable is this compound under acidic, basic, or oxidative conditions?

The dioxolane ring is stable in neutral/basic conditions but hydrolyzes in acidic media (e.g., 6N HCl at 25°C yields a diol ). The ester group is susceptible to nucleophilic attack under strong bases (e.g., NaOH). Store at –20°C under argon to prevent degradation.

Advanced: Can computational tools predict the compound’s behavior in enantioselective catalysis?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with chiral catalysts like BINOL-phosphates. For example, the dioxolane’s stereoelectronic effects can be quantified via Hirshfeld surface analysis to guide catalyst design .

Basic: What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) due to potential ester-related irritancy. Avoid prolonged exposure to light/moisture to prevent dioxolane hydrolysis. Waste disposal must comply with EPA guidelines for organic solvents .

Advanced: How is this compound utilized in synthesizing fluorinated pharmaceuticals?

In , derivatives are coupled with trifluoromethyl aryl amines to create kinase inhibitors. The dioxolane acts as a chiral directing group, while the propenoate enables cross-coupling with fluorinated fragments via Pd-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.